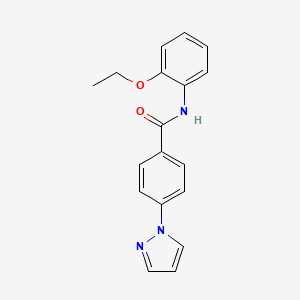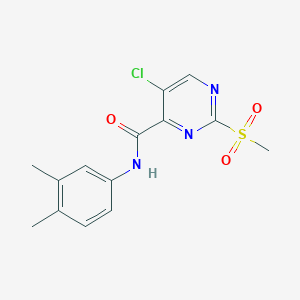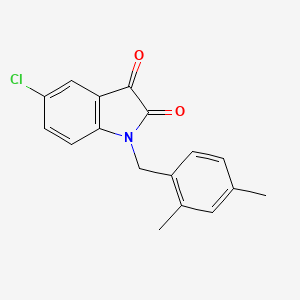
4-(4-ethoxyphenyl)-5-isoxazolamine
Overview
Description
4-(4-ethoxyphenyl)-5-isoxazolamine, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating the pH of cells.
Scientific Research Applications
4-(4-ethoxyphenyl)-5-isoxazolamine has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where 4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to inhibit the growth and metastasis of cancer cells. 4-(4-ethoxyphenyl)-5-isoxazolamine has also been studied in the context of cardiovascular disease, where it has been shown to improve cardiac function and reduce the risk of heart failure. Additionally, 4-(4-ethoxyphenyl)-5-isoxazolamine has been studied in the field of neuroscience, where it has been shown to modulate the activity of ion channels and neurotransmitter receptors.
Mechanism of Action
4-(4-ethoxyphenyl)-5-isoxazolamine works by inhibiting the Na+/H+ exchanger, which is a membrane protein that regulates the pH of cells. By inhibiting this protein, 4-(4-ethoxyphenyl)-5-isoxazolamine disrupts the ion balance within cells, leading to a decrease in cell proliferation and migration. 4-(4-ethoxyphenyl)-5-isoxazolamine has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its effects on cancer cells and the cardiovascular system.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to inhibit cell proliferation and migration, as well as induce apoptosis. In the cardiovascular system, 4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to improve cardiac function and reduce the risk of heart failure. Additionally, 4-(4-ethoxyphenyl)-5-isoxazolamine has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-ethoxyphenyl)-5-isoxazolamine in lab experiments is its potency and specificity as an inhibitor of the Na+/H+ exchanger. This allows researchers to study the role of this protein in various biological processes. However, one of the limitations of using 4-(4-ethoxyphenyl)-5-isoxazolamine is its potential toxicity at high concentrations. Careful dosing and monitoring of cells and animals is necessary to ensure that 4-(4-ethoxyphenyl)-5-isoxazolamine is used safely and effectively in lab experiments.
Future Directions
There are numerous future directions for research on 4-(4-ethoxyphenyl)-5-isoxazolamine. One area of interest is in the development of 4-(4-ethoxyphenyl)-5-isoxazolamine-based therapies for cancer and cardiovascular disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 4-(4-ethoxyphenyl)-5-isoxazolamine on ion channels and neurotransmitter receptors. Finally, the potential applications of 4-(4-ethoxyphenyl)-5-isoxazolamine in the treatment of neurological disorders warrant further investigation.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-13-15-11(10)12/h3-7H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWAPZCMJDJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(ON=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-benzyl-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4238638.png)

![5-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-4-bromo-2-furaldehyde](/img/structure/B4238647.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4238654.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)

![ethyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4238698.png)
![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)
![2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one](/img/structure/B4238707.png)
![4-{[(2-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238714.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride](/img/structure/B4238722.png)
![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4238728.png)